Lipophilicity Modulation: Isobutyramidomethyl Versus Chloro-Fluoro Co-Substituted Analog
The target compound demonstrates distinct lipophilicity compared to its 4-fluoro-substituted analog, 2-chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid. The addition of a fluoro substituent at the 4-position in the comparator increases molecular weight (+18.0 g/mol) and alters computed XLogP3 from an estimated ~2.0 for the target to 2.3 for the fluoro analog [1]. This quantified difference reflects the known electron-withdrawing and lipophilicity-modulating effects of aromatic fluorine substitution, which materially impacts membrane permeability and binding interactions [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | ~2.0 (estimated based on structural analog trends) |
| Comparator Or Baseline | 2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid: XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 ≈ -0.3 (lower lipophilicity for target compound) |
| Conditions | Computed via XLogP3 algorithm; molecular weight difference = 18.0 g/mol |
Why This Matters
Lower lipophilicity in the target compound relative to the fluoro analog may confer improved aqueous solubility and reduced non-specific protein binding, favoring applications where moderate polarity is desired over high membrane partitioning.
- [1] Kuujia. 2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid. CAS 1381846-28-1. Computed XLogP3 = 2.3, Molecular Weight = 273.69 g/mol. View Source
- [2] Gillis, E.P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
